1,1-Difluoro-1,3-diphenylpropane

Description

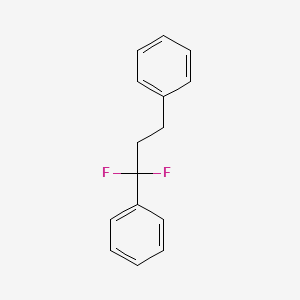

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,1-difluoro-3-phenylpropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2/c16-15(17,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLZISRMDBEUDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1,1-Difluoro-1,3-diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1,1-Difluoro-1,3-diphenylpropane. Due to a lack of extensive research on this specific compound, this document combines available predicted data with established experimental protocols for the synthesis and characterization of analogous gem-difluoroalkanes. This guide serves as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.

Core Physicochemical Properties

Limited experimental data is available for this compound. The following table summarizes the available predicted and structural information.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄F₂ | - |

| Molecular Weight | 232.27 g/mol | - |

| Predicted Boiling Point | 295.2 ± 40.0 °C | [1] |

| Predicted Density | 1.099 ± 0.06 g/cm³ | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route involves the deoxofluorination of 1,3-diphenylpropan-1-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a more stable alternative like Deoxo-Fluor®.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general representation and may require optimization.

Materials:

-

1,3-diphenylpropan-1-one

-

Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1,3-diphenylpropan-1-one (1 equivalent) in anhydrous DCM.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of Fluorinating Agent: The fluorinating agent (e.g., DAST, 1.5 equivalents) is dissolved in anhydrous DCM and added dropwise to the stirred solution of the ketone over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.

-

Workup: The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Experimental Protocol: Characterization

The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the propane chain. The protons on the carbon adjacent to the CF₂ group will likely appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show the signals for the aromatic and aliphatic carbons. The carbon atom bonded to the two fluorine atoms (C1) will appear as a triplet due to one-bond C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a single signal, likely a triplet, due to coupling with the protons on the adjacent carbon.

2. Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show strong C-F stretching vibrations in the region of 1000-1100 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching bands, will also be present.

3. Mass Spectrometry (MS):

-

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show the molecular ion peak (M⁺) at m/z = 232.27. Fragmentation patterns may include the loss of HF or phenyl groups.

Biological Activity

As of the date of this document, there is no published research on the biological activity or potential signaling pathway interactions of this compound. However, some derivatives of the parent 1,3-diphenylpropane scaffold have been investigated for various biological activities, including anti-inflammatory and antitumor properties.[2][3] The introduction of a gem-difluoro group can significantly alter the electronic properties and metabolic stability of a molecule, making this compound an interesting candidate for future biological evaluation.

Conclusion

This compound is a compound with limited available physicochemical data. This guide provides a summary of the predicted properties and outlines a plausible synthetic route and characterization strategy based on established chemical principles for similar compounds. The lack of biological data presents an opportunity for future research to explore the potential of this fluorinated analog of 1,3-diphenylpropane in various scientific and therapeutic areas. The gem-difluoro motif is a known bioisostere for a carbonyl group, which could make this compound a target for investigations where mimicking a ketone functionality in a more stable form is desired.[4]

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. Total synthesis and biological evaluation of viscolin, a 1,3-diphenylpropane as a novel potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101591226B - 1,3-diarylpropane derivatives and application thereof - Google Patents [patents.google.com]

- 4. Synthesis of gem-Difluoroalkenes - ChemistryViews [chemistryviews.org]

An In-depth Technical Guide to 1,1-Difluoro-1,3-diphenylpropane

Molecular and Physicochemical Properties

The fundamental properties of 1,1-Difluoro-1,3-diphenylpropane are summarized below. These data are crucial for researchers in computational chemistry, synthetic chemistry, and initial drug discovery screening.

| Property | Value | Source |

| Molecular Formula | C15H14F2 | [1][2][3] |

| Molecular Weight | 232.27 g/mol | [1][2][3] |

| CAS Number | 160751-61-1 | [1][2] |

| Predicted Boiling Point | 295.2 ± 40.0 °C | [1][2][3] |

| Predicted Density | 1.099 ± 0.06 g/cm³ | [1][2][3] |

Molecular Structure

The structure of this compound consists of a central propane chain. One terminal carbon atom (C1) is bonded to two fluorine atoms and a phenyl group. The other terminal carbon atom (C3) is bonded to a second phenyl group.

To illustrate the logical relationship of its core components, a structural breakdown is provided below.

Context in Chemical Research

While specific experimental data for this compound is sparse, the broader class of 1,3-diphenylpropane derivatives has been investigated for various biological activities. For instance, certain derivatives have been synthesized and evaluated for their potential as cytotoxic agents against cancer cell lines.[4] The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, this compound represents a compound of potential interest for further investigation in drug development.

Experimental Data and Protocols

A thorough search of scientific databases did not yield specific, publicly available experimental protocols for the synthesis, purification, or analysis of this compound. Similarly, detailed experimental data such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) spectra for this exact molecule are not available in the referenced literature. Research on related structures, such as 1,3-diphenylpropane, indicates that standard analytical techniques like NMR and MS are used for characterization.[5] However, without specific experimental validation, these remain theoretical points of reference.

Signaling Pathways and Biological Activity

There is no available information linking this compound to specific biological signaling pathways or established pharmacological activities. The potential applications of its structural class in oncology remain an area for future research.[6]

References

- 1. This compound CAS#: 160751-61-1 [m.chemicalbook.com]

- 2. This compound | 160751-61-1 [m.chemicalbook.com]

- 3. This compound | 160751-61-1 [m.chemicalbook.com]

- 4. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-DIPHENYLPROPANE(1081-75-0) 1H NMR [m.chemicalbook.com]

- 6. CN101591226B - 1,3-diarylpropane derivatives and application thereof - Google Patents [patents.google.com]

The Strategic Introduction of Fluorine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry. Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, represent a significant and growing class of pharmaceuticals. It is estimated that approximately 20% of all commercialized medications contain fluorine. This prevalence is not coincidental but rather a testament to the unique and often beneficial alterations that fluorine imparts upon a molecule's physicochemical and biological properties. The introduction of fluorine can profoundly influence a drug's metabolic stability, lipophilicity, bioavailability, and binding affinity to its target.[1][2][3] This guide provides an in-depth exploration of the role of organofluorine compounds in research, detailing their properties, synthesis, and impact on drug development.

The Impact of Fluorination on Physicochemical Properties

The strategic placement of fluorine atoms can fine-tune a molecule's properties to enhance its drug-like characteristics. Fluorine's high electronegativity and small atomic size allow it to exert significant electronic effects with minimal steric hindrance.[1]

Lipophilicity (LogP) and Acidity/Basicity (pKa)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity can be complex and context-dependent. While monofluorination or trifluoromethylation of alkyl groups can decrease lipophilicity, fluoro-arenes tend to be more lipophilic.[1] The introduction of fluorine can also significantly alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's ionization state, solubility, and ability to interact with biological targets.[4]

| Compound Pair | Non-Fluorinated LogP | Fluorinated LogP | Non-Fluorinated pKa | Fluorinated pKa | Reference |

| Phenylcyclohexane vs. Selectively Fluorinated Phenylcyclohexanes | 5.30 | 4.30 - 5.10 | - | - | [5] |

| Substituted Piperidine Derivatives | Varies | Varies | Varies | Varies | [6] |

| PDE9 Inhibitors | Varies | Varies | Varies (acidic and basic) | Varies (acidic and basic) | [7] |

Table 1: Comparative Physicochemical Properties of Fluorinated and Non-Fluorinated Compounds. This table presents a summary of the observed changes in LogP and pKa upon fluorination for different classes of compounds. The specific values vary depending on the molecular scaffold and the position of fluorination.

Metabolic Stability

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[2] By replacing a metabolically labile hydrogen atom with fluorine, chemists can block sites of oxidation and prolong the drug's half-life in the body.[2] For instance, the difluorination of the methylenedioxy moiety in camptothecin analogs conferred metabolic stability and enabled oral administration.[2]

Key Synthetic Methodologies

The synthesis of organofluorine compounds requires specialized reagents and strategies due to the unique reactivity of fluorine. The two primary approaches are direct fluorination/fluoroalkylation and the use of fluorine-containing building blocks.

Electrophilic Fluorination of an Aromatic Compound

Objective: To introduce a fluorine atom onto an electron-rich aromatic ring.

Reagents and Materials:

-

Aromatic substrate

-

Electrophilic fluorinating agent (e.g., Selectfluor™)

-

Trifluoromethanesulfonic acid

-

Anhydrous solvent (e.g., acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Purification supplies (e.g., silica gel for column chromatography, TLC plates)

Procedure:

-

Dissolve the aromatic substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to the desired temperature (often 0 °C or room temperature).

-

Slowly add trifluoromethanesulfonic acid to the reaction mixture.

-

In a separate flask, dissolve Selectfluor™ in the anhydrous solvent.

-

Add the Selectfluor™ solution dropwise to the reaction mixture containing the aromatic substrate and acid.

-

Stir the reaction mixture at the appropriate temperature for the time determined by reaction monitoring (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired fluoroaromatic compound.[8]

Synthesis of a Trifluoromethylated Pharmaceutical: Fluoxetine

Fluoxetine, the active ingredient in Prozac®, is a well-known trifluoromethylated pharmaceutical. Its synthesis involves the introduction of a trifluoromethylphenoxy group.

A Representative Synthetic Route:

-

Mannich Reaction: Acetophenone reacts with methylamine hydrochloride and paraformaldehyde to form 3-methylamino-1-phenylpropanone hydrochloride.[9]

-

Reduction: The ketone is reduced to an alcohol, yielding 3-methylamino-1-phenylpropanol, using a reducing agent such as potassium borohydride.[9]

-

Etherification: The alcohol is then reacted with 4-chlorobenzotrifluoride in the presence of a base (e.g., sodium hydride) to form the ether linkage, yielding fluoxetine.[10][11]

-

Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.[9][10]

Signaling Pathways and Experimental Workflows

The strategic incorporation of fluorine can modulate a drug's interaction with its biological target, thereby influencing cellular signaling pathways.

Celecoxib's Mechanism of Action

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor containing a trifluoromethyl group. It exerts its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins.[12][13] Beyond its anti-inflammatory role, celecoxib has been shown to induce apoptosis and inhibit angiogenesis in cancer cells by modulating various signaling pathways, including the 3-phosphoinositide-dependent kinase-1 (PDK-1) pathway.[14][15][16]

Caption: Celecoxib's dual mechanism of action.

Sunitinib's Multi-Targeted Kinase Inhibition

Sunitinib is another example of a fluorinated drug, an oral multi-targeted tyrosine kinase inhibitor used in cancer therapy. It contains a fluoro-substituted indolin-2-one core. Sunitinib targets several receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), thereby inhibiting tumor angiogenesis and cell proliferation.[17][18][19]

Caption: Sunitinib's inhibition of key RTKs.

Experimental Workflow for Organofluorine Drug Discovery

The discovery and development of novel organofluorine drugs follow a structured workflow that integrates synthetic chemistry, computational modeling, and biological testing.

Caption: A typical organofluorine drug discovery workflow.

Conclusion

The strategic incorporation of fluorine has proven to be a powerful tool in the arsenal of medicinal chemists. The unique properties of the fluorine atom allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles, often leading to drugs with improved efficacy and safety. As synthetic methodologies for the introduction of fluorine continue to advance, the prevalence and sophistication of organofluorine compounds in medicine are expected to grow, paving the way for the next generation of innovative therapeutics. This guide has provided a foundational understanding of the core principles and practical considerations for researchers and professionals engaged in the exciting field of organofluorine chemistry and drug development.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. scielo.br [scielo.br]

- 11. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. go.drugbank.com [go.drugbank.com]

- 18. ClinPGx [clinpgx.org]

- 19. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of 1,1-Difluoro-1,3-diphenylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

1,1-Difluoro-1,3-diphenylpropane is a fluorinated aromatic compound. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, a strategy often employed in drug development to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an overview of the potential hazards and recommended safety precautions for handling this compound in a research and development setting.

Physical and Chemical Properties

Quantitative experimental data for this compound is limited. The following table summarizes the available predicted and basic information.

| Property | Value | Source |

| CAS Number | 160751-61-1 | [1] |

| Molecular Formula | C15H14F2 | [1] |

| Molecular Weight | 232.27 g/mol | [1] |

| Predicted Boiling Point | 295.2 ± 40.0 °C | |

| Predicted Density | 1.099 ± 0.06 g/cm³ |

Hazard Identification and General Safety Precautions

While specific toxicity data is unavailable, the hazards of this compound can be inferred from related compounds. Fluorinated organic molecules and aromatic compounds can present various health risks.

Potential Hazards:

-

Skin and Eye Irritation: Similar to many organic compounds, it may cause skin and eye irritation upon contact.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

-

Toxicity: The toxicological properties have not been thoroughly investigated. As with any novel chemical, it should be treated as potentially toxic.

-

Environmental Hazards: The environmental fate and effects of this compound are unknown. It should not be released into the environment.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of vapor, mist, or dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Personal Protective Equipment (PPE)

Appropriate PPE should be worn at all times when handling this compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing should be worn. |

| Respiratory Protection | If working outside a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

First Aid Measures

In case of exposure, follow these general first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Accidental Release Measures

In the event of a spill, follow the workflow outlined below.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: Combustion may produce hazardous decomposition products, including carbon oxides and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

-

Reactivity: The reactivity of this compound has not been fully investigated.

-

Chemical Stability: Assumed to be stable under normal storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and hydrogen fluoride.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. Do not allow this material to enter drains or waterways.

This technical guide provides a framework for the safe handling of this compound in the absence of a specific Safety Data Sheet. Researchers, scientists, and drug development professionals are urged to exercise caution and adhere to best laboratory practices when working with this and any other novel chemical compound.

References

The Strategic Role of Fluorine in Modifying Molecular Properties: A Technical Guide for Drug Discovery

Introduction

The incorporation of fluorine into molecular structures has become a cornerstone of modern medicinal chemistry, with approximately 20-30% of all new pharmaceuticals containing at least one fluorine atom. This small but highly electronegative element exerts profound effects on a molecule's physicochemical and pharmacokinetic properties. Strategically replacing hydrogen with fluorine can enhance metabolic stability, modulate acidity (pKa), alter lipophilicity, and improve binding affinity to biological targets.[1][2][3] This technical guide provides an in-depth analysis of these effects, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers and drug development professionals in harnessing the power of fluorine.

Impact of Fluorine on Key Molecular Properties

The unique properties of fluorine—its small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen), high electronegativity (Pauling scale value of 3.98), and the strength of the carbon-fluorine (C-F) bond—are the basis for its significant influence on molecular behavior.[1][4]

Modulation of Acidity (pKa)

Fluorine's potent electron-withdrawing inductive effect is one of its most predictable and utilized properties in drug design. Placing fluorine atoms near an acidic or basic functional group can significantly alter its ionization state (pKa) at physiological pH.

For basic compounds, such as amines, the introduction of fluorine decreases basicity (lowers the pKa of the conjugate acid). This is because the electron-withdrawing fluorine atom destabilizes the positively charged conjugate acid, making the parent amine a weaker base. This modification can be crucial for improving cell membrane permeability and oral bioavailability, as a less basic compound will be more neutral at physiological pH, facilitating its passage through lipid bilayers.[1]

Table 1: Effect of Fluorination on the pKa of Selected Amines

| Compound | pKa of Conjugate Acid | Fluorinated Analog | pKa of Conjugate Acid | ΔpKa |

| Aniline | 4.60[5] | 4-Fluoroaniline | 4.54 | -0.06 |

| Benzylamine | 9.34 | 4-Fluorobenzylamine | 9.15 | -0.19 |

Note: pKa values can vary slightly depending on experimental conditions. Data compiled from multiple sources.

Altering Lipophilicity (logP)

Lipophilicity, often measured as the logarithm of the partition coefficient between octanol and water (logP), is a critical parameter influencing a drug's absorption, distribution, and metabolism. The effect of fluorine on lipophilicity is complex and highly dependent on the context of the fluorination.

-

Aromatic Fluorination: Replacing a hydrogen with a single fluorine atom on an aromatic ring generally leads to a slight increase in logP. This is attributed to the masking of the polar C-H bond and the hydrophobic nature of the fluorine atom.

-

Aliphatic Fluorination: In contrast, fluorinating an aliphatic chain often decreases logP or has a minimal effect. The introduction of the highly polar C-F bond can increase the molecule's overall polarity, especially in polyfluorinated motifs.

This ability to fine-tune lipophilicity allows medicinal chemists to balance solubility and permeability, optimizing the pharmacokinetic profile of a drug candidate.

Table 2: Effect of Fluorination on logP of Selected Compounds

| Compound | logP | Fluorinated Analog | logP | ΔlogP |

| Benzene | 2.13 | Fluorobenzene | 2.27[6] | +0.14 |

| Toluene | 2.73 | 4-Fluorotoluene | 2.87 | +0.14 |

Note: logP values are experimental and can vary. Data compiled from multiple sources.

Enhancing Metabolic Stability

One of the most powerful applications of fluorine in drug design is to block metabolic "soft spots." The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[1][4]

By replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom, the metabolic stability of a compound can be dramatically increased. This leads to a longer half-life, reduced clearance, and potentially a lower required dose and less frequent administration.

Table 3: Quantitative Comparison of Metabolic Stability in Human Liver Microsomes

| Compound | Fluorinated Analog | Improvement in Stability (Fold Increase) |

| Risperidone | 9-Fluororisperidone | 16x[7] |

| Celecoxib | 4'-Fluorocelecoxib | 4x[7] |

| Midazolam | 1'-Fluoromidazolam | ~1x (CYP3A4), More stable in CYP3A5[7] |

Source: Data from Obach et al., demonstrating the impact of fluorine substitution at metabolically labile sites.[7]

Experimental Protocols

Accurate determination of the physicochemical properties discussed above is essential for data-driven drug design. Below are detailed methodologies for key in vitro assays.

Protocol for pKa Measurement by Potentiometric Titration

This method determines the pKa by creating a titration curve, plotting pH against the volume of titrant added. The pKa is the pH at which the analyte is 50% ionized.

Materials and Equipment:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., 100 mL beaker)

-

Standardized titrants (0.1 M HCl and 0.1 M NaOH)

-

Potassium chloride (KCl) for maintaining ionic strength

-

High-purity water and appropriate co-solvents if needed for solubility

-

Nitrogen gas source

Methodology:

-

Preparation: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). Prepare a ~1 mM solution of the test compound in water or a suitable co-solvent. For consistent ionic strength, make the solution 0.15 M with respect to KCl.[1][8]

-

Setup: Place a known volume (e.g., 20 mL) of the sample solution into the reaction vessel with a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO2.[1]

-

Titration: Immerse the pH electrode in the solution. If the compound is a base, titrate with 0.1 M HCl. If it is an acid, titrate with 0.1 M NaOH. Add the titrant in small, precise increments.

-

Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The inflection point of the resulting sigmoid curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point.[9] For higher accuracy, the pKa can be determined from the derivative of the titration curve.

-

Replication: Perform the titration at least in triplicate to ensure reproducibility.[1]

Protocol for logP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining the partition coefficient (logP) of a neutral compound between n-octanol and water.[10]

Materials and Equipment:

-

n-Octanol (reagent grade)

-

High-purity water or pH 7.4 buffer for logD measurements

-

Separatory funnels or vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric glassware

Methodology:

-

Pre-saturation: Shake equal volumes of n-octanol and water (or buffer) together for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely before use.[11]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration in the partition system should be low enough to avoid saturation in either phase.

-

Partitioning: Add a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated aqueous phase to a vial. Add a small aliquot of the compound stock solution.

-

Equilibration: Cap the vial and shake vigorously until equilibrium is reached (this can take from minutes to hours, depending on the compound). A common practice is to shake for 1-3 hours.[10]

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-20 minutes to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol ([solute]oct) and aqueous ([solute]aq) phases using a pre-validated analytical method.

-

Calculation: The partition coefficient (P) is the ratio of the concentrations. The logP is the base-10 logarithm of this ratio: P = [solute]oct / [solute]aq logP = log10(P)

Protocol for Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by phase I enzymes (primarily CYPs) present in liver microsomes.

Materials and Equipment:

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Incubator or water bath set to 37°C

-

96-well plates or microcentrifuge tubes

-

Quenching solution (e.g., cold acetonitrile containing an internal standard)

-

LC-MS/MS for analysis

Methodology:

-

Reagent Preparation: Thaw the HLM at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. Keep on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation Setup: In a 96-well plate, add the test compound (typically at a final concentration of 1 µM) to the HLM solution.[12] Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding 2-3 volumes of the cold quenching solution. The 0-minute time point serves as the initial concentration control.

-

Sample Processing: After the final time point, centrifuge the plate at high speed (e.g., 4000 x g) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line from this first-order decay plot is the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated: t½ = 0.693 / k CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

Visualization of Key Concepts and Workflows

Visual models are invaluable for understanding complex biological pathways and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate logical relationships in drug discovery.

Caption: Impact of fluorine's core properties on physicochemical parameters and drug outcomes.

Caption: Iterative cycle of drug lead optimization using strategic fluorination.

Caption: Inhibition of the c-Met signaling cascade by a small molecule inhibitor.

Conclusion

Fluorine has firmly established itself as a "magic bullet" in the medicinal chemist's arsenal. Its ability to predictably modulate pKa, fine-tune lipophilicity, and dramatically enhance metabolic stability provides a powerful toolkit for overcoming common challenges in drug development.[3] By blocking sites of metabolism and improving physicochemical properties, strategic fluorination can transform a compound with poor pharmacokinetic characteristics into a viable drug candidate. The continued development of novel fluorination chemistries, combined with a deeper understanding of fluorine's complex effects on molecular interactions, ensures that this unique element will remain a critical component in the design of future therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Fluorobenzene | C6H5F | CID 10008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorobenzene - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. 4-Fluorobenzylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. organic chemistry - Comparing acidity of anilinium ion and para-fluoro anilium ion - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1,1-Difluoro-1,3-diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1,1-difluoro-1,3-diphenylpropane. The primary strategy involves a two-step process: the synthesis of the precursor ketone, 1,3-diphenylpropan-1-one, followed by its geminal difluorination. This document details the experimental protocols for each step, presents quantitative data in a comparative format, and includes diagrams to illustrate the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is most effectively approached through the preparation of 1,3-diphenylpropan-1-one, which is subsequently fluorinated. The overall synthetic scheme is depicted below.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1,3-Diphenylpropan-1-one (Dihydrochalcone)

The synthesis of the ketone precursor, 1,3-diphenylpropan-1-one, is typically achieved in two stages: a Claisen-Schmidt condensation to form 1,3-diphenyl-2-propen-1-one (chalcone), followed by the selective reduction of the carbon-carbon double bond.

Stage 1.1: Claisen-Schmidt Condensation for Chalcone Synthesis

This reaction involves the base-catalyzed condensation of benzaldehyde with acetophenone.

A general procedure for the Claisen-Schmidt condensation is as follows:

-

Dissolve the appropriately substituted acetophenone (1.0 eq.) and the corresponding benzaldehyde (1.0 eq.) in ethanol.

-

To this solution, add an aqueous solution of a base, such as 60% aq. KOH.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture over ice-cold water with vigorous stirring to precipitate the chalcone.

-

Filter the solid product, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

| Reactants | Base (catalyst) | Solvent | Yield | Reference |

| Acetophenone, Benzaldehyde | 60% aq. KOH | Ethanol | 75-85% | |

| Substituted Acetophenones and Benzaldehydes | Not specified | Not specified | >75% | [1] |

Table 1: Summary of reaction conditions for the synthesis of 1,3-diphenylpropenone derivatives.

Stage 1.2: Selective Hydrogenation of Chalcone to Dihydrochalcone

The selective reduction of the α,β-unsaturated double bond in the chalcone yields the desired 1,3-diphenylpropan-1-one. Catalytic hydrogenation is a common and efficient method.[2]

A representative procedure for the catalytic hydrogenation is as follows:

-

Place a solution of the 1,3-diphenylpropenone (1.0 eq.) in a suitable solvent, such as ethyl acetate, in a hydrogenation apparatus.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, 25 w/w %).

-

Displace the air in the reaction vessel with hydrogen gas.

-

Shake the mixture under a hydrogen atmosphere for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

| Catalyst | Hydrogen Source | Solvent | Yield | Reference |

| 10% Pd/C | H₂ (gas) | Ethyl Acetate | 82% | |

| Pd Nanocatalyst | H₂ (gas) | Not specified | >99% | [2] |

| Et₃SiH/Pd-C | Et₃SiH | Not specified | High | [3] |

Table 2: Comparison of selective hydrogenation methods for chalcones.

Step 2: Geminal Difluorination of 1,3-Diphenylpropan-1-one

The conversion of the carbonyl group of 1,3-diphenylpropan-1-one to a difluoromethylene group is the final and key step. This transformation is typically achieved using nucleophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Deoxo-Fluor is often preferred due to its greater thermal stability.[4][5]

Figure 2: Geminal difluorination of 1,3-diphenylpropan-1-one.

Experimental Protocol using Deoxo-Fluor

The following is a general procedure for the gem-difluorination of a diaryl ketone, which can be adapted for 1,3-diphenylpropan-1-one.[4]

-

To a flask equipped with a reflux condenser and under a nitrogen atmosphere, add the diaryl ketone (1.0 eq.).

-

Add Deoxo-Fluor® (3.0 eq.) to the ketone.

-

Heat the reaction mixture in an oil bath at 90 °C for 24 hours. Caution: The oil bath temperature should be kept below 110 °C for safety.[4]

-

Monitor the reaction progress by GC/MS or TLC.

-

After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Fluorinating Agent | Stoichiometry (Reagent:Ketone) | Temperature | Time | Typical Yield (for Diaryl Ketones) | Reference |

| Deoxo-Fluor® | 3:1 | 90 °C | 24 h | 63% (for benzophenone) | [4] |

| DAST | Varies | 0 °C to RT | Varies | Substrate-dependent | [6] |

Table 3: General conditions for the gem-difluorination of ketones.

Experimental Protocol using DAST

DAST is also a widely used reagent for the gem-difluorination of ketones.[6][7]

-

In a fume hood, dissolve the ketone (1.0 eq.) in an anhydrous solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DAST (typically 1.5-2.0 eq.) to the stirred solution. Caution: DAST can be thermally unstable and should be handled with care.

-

Allow the reaction to warm to room temperature and stir for the required time (can range from hours to days, depending on the substrate).[8]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench by pouring the mixture into a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo and purify the residue by column chromatography.

Conclusion

References

- 1. KR19990085333A - Method for preparing 1,3-diphenyl propenone derivative - Google Patents [patents.google.com]

- 2. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 6. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

- 7. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 8. Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Difluoro-1,3-diphenylpropane-1,3-dione

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The gem-difluoromethylene group, in particular, is a key structural motif in many pharmaceuticals and agrochemicals. This document provides a detailed protocol for the synthesis of 2,2-difluoro-1,3-diphenylpropane-1,3-dione from 1,3-diphenylpropane-1,3-dione. The primary method detailed utilizes Selectfluor®, a widely used electrophilic fluorinating agent, known for its efficiency and relatively safe handling.[1][2][3] Alternative methods employing fluorine gas with a mediator and deoxo-fluorinating agents are also discussed.

It is important to note that the fluorination of 1,3-diphenylpropane-1,3-dione occurs at the central carbon (C2), which is activated by the two adjacent carbonyl groups, yielding 2,2-difluoro-1,3-diphenylpropane-1,3-dione, not 1,1-difluoro-1,3-diphenylpropane.

Data Presentation

A summary of representative methods for the difluorination of 1,3-diphenylpropane-1,3-dione is presented below.

| Fluorinating Agent | Catalyst/Mediator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Selectfluor® | None | CH3CN/H2O | 80 | 12 | 95 | [1][2] |

| Fluorine Gas | Quinuclidine | Acetonitrile | Not Specified | 5 | High Conversion | [4][5][6] |

| Deoxo-Fluor® | None | Dichloromethane | Room Temp to 90 | 24 | Not Specified | [7][8][9] |

Experimental Protocols

Primary Protocol: Synthesis of 2,2-Difluoro-1,3-diphenylpropane-1,3-dione using Selectfluor®

This protocol is adapted from the work of Tang et al., which describes a highly selective and efficient method for the difluorination of 1,3-dicarbonyl compounds.[1][2]

Materials:

-

1,3-diphenylpropane-1,3-dione

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (CH3CN)

-

Deionized Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (lab coat, safety goggles, gloves)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-diphenylpropane-1,3-dione (1.0 mmol) in a mixture of acetonitrile (10 mL) and water (10 mL).

-

Addition of Reagent: To the stirred solution, add Selectfluor® (2.5 mmol).

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO3.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.

-

Purification: Filter the solution and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain 2,2-difluoro-1,3-diphenylpropane-1,3-dione.

Alternative Protocols

1. Difluorination using Fluorine Gas and Quinuclidine

This method offers a potentially scalable route to the desired product but involves the use of highly toxic and corrosive fluorine gas, requiring specialized equipment and handling procedures.[4][5][6]

-

General Concept: 1,3-diphenylpropane-1,3-dione is dissolved in a suitable solvent like acetonitrile. Quinuclidine is added as a mediator. A controlled stream of fluorine gas is then introduced into the reaction mixture. The quinuclidine is proposed to react with fluorine in situ to generate a fluoride ion and an electrophilic N-F fluorinating agent, which then reacts with the dicarbonyl compound.[4][5][6]

2. Difluorination using Deoxo-Fluor®

Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is a deoxofluorinating agent that can convert carbonyl groups to gem-difluorides.[7][8][9] While more thermally stable than DAST, it is also a hazardous reagent that reacts exothermically with water and should be handled with care in a well-ventilated fume hood.[7]

-

General Concept: 1,3-diphenylpropane-1,3-dione would be dissolved in an anhydrous solvent such as dichloromethane. Deoxo-Fluor® is then added, and the reaction is typically stirred at room temperature or heated. The reaction is then quenched, and the product is extracted and purified.

Visualizations

Caption: Experimental workflow for the synthesis of 2,2-difluoro-1,3-diphenylpropane-1,3-dione.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds - figshare - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 9. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols: 1,1-Difluoro-1,3-diphenylpropane as a Fluorinated Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The gem-difluoromethylene (CF2) group, in particular, serves as a valuable bioisostere for various functional groups, including carbonyls, hydroxyls, and even methylene groups. This substitution can profoundly influence a compound's metabolic stability, lipophilicity, pKa, and conformational preferences, ultimately leading to improved potency and pharmacokinetic properties.[1][2][3][4][5][6][7]

This document provides detailed application notes and protocols for the use of 1,1-Difluoro-1,3-diphenylpropane as a fluorinated building block in drug discovery. This scaffold is a key starting material for synthesizing analogs of biologically active 1,3-diarylpropanes, which have demonstrated a range of activities, including anti-inflammatory and cytotoxic effects.[8][9] By replacing a methylene or carbonyl group with the gem-difluoro moiety, researchers can fine-tune the physicochemical properties of lead compounds to optimize their drug-like characteristics.

Physicochemical Impact of gem-Difluorination

The introduction of a gem-difluoro group into a 1,3-diphenylpropane scaffold can be expected to modulate its properties in several key ways. The following table summarizes the anticipated changes based on established principles of fluorine chemistry in drug design.

| Property | Parent Moiety (e.g., -CH2- or -C=O) | gem-Difluorinated Moiety (-CF2-) | Rationale for Change |

| Metabolic Stability | Susceptible to oxidation | Generally increased | The C-F bond is significantly stronger than the C-H bond, making the gem-difluoro group more resistant to metabolic oxidation by cytochrome P450 enzymes.[3] |

| Lipophilicity (LogP) | Varies | Generally increased | Fluorine is highly lipophilic, and the replacement of hydrogen or oxygen with fluorine typically increases the overall lipophilicity of the molecule.[2][4] |

| Acidity of Neighboring Protons | Normal pKa | Increased acidity (lower pKa) | The strong electron-withdrawing nature of the two fluorine atoms can acidify adjacent C-H bonds. |

| Dipole Moment | Moderate | Significantly increased | The high electronegativity of fluorine atoms creates a strong local dipole moment at the CF2 group. |

| Conformation | Flexible | Can induce specific conformational preferences | The steric bulk and electronic properties of the CF2 group can influence the rotational barrier and overall conformation of the molecule. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from 1,3-diphenyl-1-propanone using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).

Materials:

-

1,3-Diphenyl-1-propanone

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Dissolve 1,3-diphenyl-1-propanone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DAST (1.2 eq) to the cooled solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO3 at 0 °C.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.

Protocol 2: Evaluation of Cytotoxic Activity using MTT Assay

This protocol provides a general method for assessing the cytotoxic effects of a compound containing the this compound scaffold on a cancer cell line, such as MCF-7.[9]

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compound (dissolved in DMSO)

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Logical Relationship of Bioisosterism

Caption: Bioisosteric replacement of carbonyl or methylene groups.

General Experimental Workflow

Caption: Workflow for utilizing the fluorinated building block.

Simplified NF-κB Signaling Pathway

References

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychoactif.org [psychoactif.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,1-Difluoro-1,3-diphenylpropane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of the 1,1-Difluoro-1,3-diphenylpropane scaffold in medicinal chemistry. Due to the limited direct research on this specific molecule, this document leverages data from analogous 1,3-diphenylpropane derivatives and the well-established role of the gem-difluoro group in drug design to project its utility.

Introduction: A Scaffold with Potential

The 1,3-diphenylpropane motif is a recognized "privileged scaffold" in medicinal chemistry, forming the core of various biologically active compounds. Its derivatives have shown significant promise in the development of anti-inflammatory and anticancer agents. The introduction of a gem-difluoro group at the benzylic position of the propane chain offers a strategic modification to enhance the therapeutic potential of this scaffold.

The gem-difluoro group is a key bioisostere for a carbonyl group or a single methylene group, offering several advantages in drug design:

-

Metabolic Stability: The strong carbon-fluorine bond can block oxidative metabolism at that position, potentially increasing the compound's half-life.

-

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity of neighboring protons, influence lipophilicity, and impact binding interactions with biological targets.

-

Conformational Effects: The presence of the difluoro group can induce specific conformational preferences, which may lead to enhanced binding affinity and selectivity for target proteins.

Therefore, this compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics with improved pharmacological profiles.

Potential Therapeutic Applications

Based on the known biological activities of 1,3-diphenylpropane analogs, derivatives of this compound are hypothesized to be valuable in the following areas:

Anti-inflammatory Agents

Chalcones, which are 1,3-diphenyl-2-propen-1-one precursors to 1,3-diphenylpropanes, and their derivatives are known to exhibit significant anti-inflammatory properties. They can modulate various inflammatory pathways, including the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes. The introduction of the gem-difluoro group could enhance the potency and metabolic stability of these anti-inflammatory agents.

Anticancer Agents

Numerous 1,3-diphenylpropane derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1] These compounds can induce apoptosis and inhibit tumor cell proliferation. The unique electronic properties of the gem-difluoro group could lead to novel interactions with anticancer targets, potentially overcoming resistance mechanisms and improving efficacy.

Data Presentation: Biological Activity of Analogous Compounds

While no specific biological data for this compound is currently available, the following tables summarize the activity of structurally related 1,3-diphenylpropane derivatives to provide a benchmark for potential efficacy.

Table 1: Anti-inflammatory Activity of 1,3-Diphenylpropane Analogs

| Compound/Analog | Target/Assay | IC50 (µM) | Reference |

| (E)-1-(3-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone precursor) | NLRP3 Inflammasome (IL-1β release in BMDM) | 0.74 | [2] |

| (E)-1-(3-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone precursor) | NLRP3 Inflammasome (IL-1β release in THP-1) | 0.88 | [2] |

| 1,3-bis-(2-acetoxyphenyl)-propane-1,3-dione | TPA-induced mouse ear edema | Superior to Aspirin | [3] |

| Amentotaxus formosana Diterpene with Phenylpropane moiety | β-glucuronidase release (rat neutrophils) | 5.5 ± 1.8 | [4] |

Table 2: Anticancer Activity of 1,3-Diphenylpropane Analogs

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one | MCF-7 | Not specified, but high activity reported | [5] |

| 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | MCF-7 | Not specified, but high activity reported | [5] |

| 1,3-diaryl/heteroarylprop-2-en-1-one (Compound 3b) | Hep-3b | 3.39 | [6] |

| 1,3-diaryl/heteroarylprop-2-en-1-one (Compound 3d) | MOLT-4 | 3.63 | [6] |

Experimental Protocols

The synthesis of this compound and its derivatives can be approached in a stepwise manner, starting from the corresponding 1,3-diphenylpropan-1-one.

Synthesis of 1,3-Diphenylpropan-1-one (A Key Intermediate)

This protocol describes a general method for the synthesis of the 1,3-diphenylpropane scaffold via Michael addition to a chalcone precursor.

Protocol 4.1.1: Michael Addition of an Active Methylene Compound to Chalcone

-

Materials:

-

trans-Chalcone (1.0 eq)

-

Active methylene compound (e.g., malononitrile, 1.0 eq)

-

Iodine (0.1 eq)

-

Potassium carbonate (K2CO3) (0.1 eq)

-

Methanol (solvent)

-

-

Procedure:

-

To a solution of trans-chalcone (1 mmol) and the active methylene compound (1 mmol) in methanol, add iodine (0.1 mmol) and potassium carbonate (0.1 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis of this compound

This protocol outlines a general method for the gem-difluorination of a ketone, such as 1,3-diphenylpropan-1-one.

Protocol 4.2.1: gem-Difluorination of 1,3-Diphenylpropan-1-one using Difluoromethyl 2-Pyridyl Sulfone

-

Materials:

-

1,3-Diphenylpropan-1-one (1.0 eq)

-

Difluoromethyl 2-pyridyl sulfone (1.2 eq)

-

Potassium tert-butoxide (t-BuOK) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent)

-

3 N Hydrochloric acid (for quenching)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,3-diphenylpropan-1-one (1.0 eq) and difluoromethyl 2-pyridyl sulfone (1.2 eq) in anhydrous DMF.

-

Cool the reaction mixture to -50 °C.

-

Slowly add a solution of potassium tert-butoxide (2.0 eq) in DMF.

-

Allow the reaction mixture to warm to -40 °C over 15 minutes.

-

Quench the reaction by adding 3 N HCl.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting this compound by flash column chromatography.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the medicinal chemistry of this compound.

Caption: Synthetic workflow for this compound.

Caption: Bioisosteric relationship of the gem-difluoro group.

Caption: Potential therapeutic applications of the scaffold.

References

- 1. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. New phenylpropane and anti-inflammatory diterpene derivatives from Amentotaxus formosana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Electrophilic Fluorination of Propane Derivatives with Selectfluor™

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrophilic fluorination of propane derivatives using Selectfluor™ (F-TEDA-BF₄). The protocols cover the fluorination of activated methylene groups in 1,3-dicarbonyl compounds and a general method for the direct C-H fluorination of unactivated sp³ carbons in propane derivatives through a radical pathway.

Introduction

Electrophilic fluorination is a critical transformation in medicinal chemistry and materials science, enabling the introduction of fluorine atoms to modulate the physicochemical and biological properties of organic molecules. Selectfluor™ is a versatile, user-friendly, and effective electrophilic fluorinating agent known for its stability and broad substrate scope.[1] This document outlines protocols for two key applications of Selectfluor™ in the fluorination of propane derivatives: the fluorination of activated C-H bonds in 1,3-dicarbonyl systems and the more challenging direct fluorination of unactivated C(sp³)-H bonds.

Data Presentation

The following tables summarize the quantitative data from representative electrophilic fluorination reactions of propane derivatives using Selectfluor™.

Table 1: Fluorination of 1,3-Diphenylpropane-1,3-dione

| Entry | Product | Yield (%) | Reference |

| 1 | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 75 | [2] |

| 2 | 2,2-Difluoro-1,3-diphenylpropane-1,3-dione | 15 | [2] |

Reaction conditions: 1,3-diphenylpropane-1,3-dione, Selectfluor™, acetonitrile, room temperature.[2]

Table 2: One-Pot Synthesis of 3-Fluoroflavone from a 1,3-Dione Propane Derivative

| Substrate | Product | Yield (%) | Reference |

| 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | 3-Fluoroflavone | 85-95 | [3] |

Reaction conditions: 1) Selectfluor™, CH₃CN, room temperature; 2) conc. H₂SO₄.[3]

Table 3: General Yields for Radical C(sp³)-H Fluorination of Aliphatic Compounds

| Substrate Type | Product Type | General Yield Range (%) | Reference |

| Aliphatic Esters | Monofluorinated Esters | 40 - 82 | [4][5] |

| Aliphatic Halides | Monofluorinated Halides | 41 - 68 | [4][5] |

Note: Yields are highly substrate-dependent and require optimization. These ranges are indicative of photocatalytic and thermal radical fluorination methods.[4][5]

Experimental Protocols

Protocol for the Fluorination of 1,3-Diphenylpropane-1,3-dione

This protocol describes the monofluorination of an activated methylene group within a propane derivative.

Materials:

-

1,3-Diphenylpropane-1,3-dione

-

Selectfluor™ (F-TEDA-BF₄)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of 1,3-diphenylpropane-1,3-dione (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add Selectfluor™ (1.1 eq).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-fluoro-1,3-diphenylpropane-1,3-dione.

One-Pot Protocol for the Synthesis of 3-Fluoroflavones

This protocol details the fluorination of a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione derivative followed by in-situ cyclization.[3]

Materials:

-

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione derivative

-

Selectfluor™

-

Acetonitrile (CH₃CN)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment

Procedure:

-

Dissolve the 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione derivative (1.0 eq) in a minimal amount of acetonitrile at room temperature.

-

Add Selectfluor™ (1.2 eq) to the solution and stir.

-

Monitor the fluorination step by TLC.

-

Once the starting material is consumed, add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Continue stirring at room temperature and monitor the cyclization and dehydration to the 3-fluoroflavone by TLC.

-

After the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the residue by column chromatography to obtain the desired 3-fluoroflavone.[3]

General Protocol for Photocatalytic Radical C(sp³)-H Fluorination

This protocol provides a general framework for the direct fluorination of unactivated C-H bonds in propane derivatives, which may require optimization for specific substrates.[4][5][6]

Materials:

-

Propane derivative substrate

-

Selectfluor™

-

Solvent (e.g., acetonitrile, dichloromethane)

-

Photoreactor or a reaction vessel equipped with a suitable light source (e.g., near-UV lamp)

-

Inert gas supply (e.g., nitrogen, argon)

-

Standard work-up and purification equipment

Procedure:

-

In a photoreactor vessel, combine the propane derivative (1.0 eq), Selectfluor™ (1.0 - 1.5 eq), and the photocatalyst (1-5 mol%).

-

Add the solvent and degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Irradiate the reaction mixture with the light source while maintaining a constant temperature.

-

Monitor the reaction progress by GC-MS or NMR spectroscopy.

-

Upon completion or consumption of the starting material, remove the solvent under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography, to isolate the fluorinated propane derivative.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship of the described fluorination protocols.

Caption: Workflow for the fluorination of 1,3-dicarbonyl propane derivatives.

References

- 1. Protodefluorinated Selectfluor® heteroaggregate photoinduces direct C(sp3)–H fluorinations without photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)-H Fluorination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,1-Difluoro-1,3-diphenylpropane in the Synthesis of Novel Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1,1-difluoro-1,3-diphenylpropane as a key precursor for the development of novel bioactive molecules. The introduction of a gem-difluoro group into the 1,3-diphenylpropane scaffold offers a promising strategy to enhance the pharmacological properties of this privileged structural motif.

Introduction

The 1,3-diphenylpropane scaffold is a core component of numerous biologically active compounds, including chalcones and their derivatives, which have demonstrated a wide range of activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The strategic incorporation of fluorine atoms into drug candidates is a well-established approach in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. Specifically, the gem-difluoro (CF2) group is often employed as a bioisostere for a carbonyl group or an ether linkage. This substitution can lead to improved metabolic stability, enhanced bioavailability, and increased binding affinity to biological targets.[4]